Sodium taurohyodeoxycholate
Overview
Description
Taurohyodeoxycholic acid (sodium) is a taurine-conjugated form of the secondary bile acid hyodeoxycholic acid. This compound is known for its anti-inflammatory properties and is used in various scientific research applications. It is a bile acid derivative that plays a significant role in the metabolism of fats and cholesterol in the body .
Mechanism of Action
Target of Action
Sodium taurohyodeoxycholate is a taurine-amidated bile salt . Its primary target is the sodium taurocholate cotransporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . NTCP mediates the transport of bile acids and plays a key role in the entry of certain viruses into hepatocytes .
Mode of Action
This compound interacts with its target, NTCP, to facilitate the transport of bile acids. It also prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation .
Biochemical Pathways
This compound affects the bile acid metabolism pathway. It increases bile flow, biliary cholesterol secretion, and biliary lipid secretion . It also modulates innate antiviral immune responses in the liver .
Pharmacokinetics
As a bile salt, it is expected to have good solubility and stability, which may impact its bioavailability .
Result of Action
This compound has multiple physiological effects. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . It also has anti-apoptotic effects and has been examined in inflammatory metabolic diseases and neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other bile salts may affect its solubility and efficacy. Additionally, changes in pH and temperature could potentially affect its stability .
Biochemical Analysis
Biochemical Properties
Sodium taurohyodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is predominantly transported by the sodium taurocholate cotransporting polypeptide (NTCP), a member of the solute carrier family of transporters . This transporter is highly regulated under physiological and pathophysiological conditions .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been used in studies to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is transported predominantly by the sodium taurocholate cotransporting polypeptide (NTCP), which is an electrogenic member of the solute carrier family of transporters . It also interacts with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the sodium taurocholate cotransporting polypeptide (NTCP), which plays a key role in the transport of bile acids
Transport and Distribution
This compound is transported and distributed within cells and tissues predominantly by the sodium taurocholate cotransporting polypeptide (NTCP)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taurohyodeoxycholic acid (sodium) involves the conjugation of hyodeoxycholic acid with taurine. This process typically requires the activation of the carboxyl group of hyodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of taurohyodeoxycholic acid (sodium) can be achieved through high-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection. This method allows for the efficient separation and purification of tauro-conjugated cholic acids from natural sources such as Pulvis Fellis Suis (pig gallbladder bile) .
Chemical Reactions Analysis
Types of Reactions: Taurohyodeoxycholic acid (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert taurohyodeoxycholic acid into its reduced forms.
Substitution: Substitution reactions can occur at the sulfonic acid group or the hydroxyl groups of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized bile acid derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Taurohyodeoxycholic acid (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Taurohyodeoxycholic acid (sodium) is investigated for its potential therapeutic effects in conditions such as ulcerative colitis, gallstones, and liver diseases.
Comparison with Similar Compounds
- Taurodeoxycholic acid
- Taurochenodeoxycholic acid
- Tauroursodeoxycholic acid
Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .
Biological Activity
Sodium taurohyodeoxycholate (THDCA) is a bile acid derivative known for its hydrophilic properties and significant biological activities. This article explores its biological functions, mechanisms of action, and implications in various physiological processes.
This compound is a taurine-conjugated bile acid derived from hyodeoxycholic acid. Its chemical structure includes two hydroxyl groups at the 3α and 6α positions, contributing to its amphipathic nature, which allows it to interact with lipids and proteins effectively. The molecular formula is , with a molecular weight of approximately 514.68 g/mol.
Property | Value |
---|---|
Molecular Formula | C26H44NNaO6S |
Molecular Weight | 514.68 g/mol |
Structure | 5β-cholanic acid-3a,6a-diol N-(2-sulphoethyl)-amide, sodium salt |
Biliary Secretion and Cholesterol Metabolism
Research indicates that THDCA plays a crucial role in biliary secretion and lipid metabolism. In studies involving bile fistula rats, THDCA demonstrated a dose-dependent increase in bile flow and biliary lipid output, particularly lecithin. The secretion rate maximum (SRmax) for THDCA was found to be significantly higher than that of other bile salts like tauroursodeoxycholic acid (TUDCA) and taurocholic acid, suggesting its enhanced efficacy in promoting biliary lipid secretion .
Regulation of Ion Channels
THDCA has been shown to regulate the epithelial sodium channel (ENaC) in various tissues. It binds directly to the β and γ subunits of ENaC, modulating its activity and influencing sodium absorption in the distal nephron and colon. This regulatory mechanism is crucial for maintaining fluid balance and electrolyte homeostasis .
Biological Activities
1. Choleretic Effects:
- THDCA stimulates bile formation and enhances the secretion of biliary lipids, particularly phospholipids. This property makes it a candidate for therapeutic applications in conditions related to bile salt deficiency or cholestasis.
2. Anti-inflammatory Properties:
- Studies suggest that THDCA limits myeloperoxidase activity and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect has potential implications for treating inflammatory bowel diseases .
3. Lipid Solubilization:
- As a surfactant, THDCA can solubilize insoluble lipids, aiding in their digestion and absorption. This property is particularly relevant in the context of dietary fat metabolism .
Case Studies
- Cholesterol Gallstone Dissolution:
- Ulcerative Colitis Model:
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXUJQHLHHTRC-WMWRQJSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38411-85-7 | |
Record name | Sodium taurohyodeoxycholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM TAUROHYODEOXYCHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?
A1: The study demonstrated that this compound effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, this compound led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].
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